![molecular formula C14H32B2P2 B12334300 Boron,[m-[bis(1,1-dimethylethyl)[[(R)-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi-](/img/structure/B12334300.png)
Boron,[m-[bis(1,1-dimethylethyl)[[(R)-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- is a complex organoboron compound known for its unique structural and chemical properties This compound is characterized by the presence of boron atoms coordinated with phosphine ligands, which impart distinct reactivity and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- typically involves the coordination of boron with phosphine ligands under controlled conditions. The reaction often requires the use of boron trihalides and phosphine ligands in the presence of a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron-phosphine complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.
化学反応の分析
Types of Reactions
Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen species.
Reduction: It can be reduced to form boron-hydride complexes.
Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen complexes, while reduction can produce boron-hydride species.
科学的研究の応用
Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling.
Medicine: Research is ongoing to explore its use in cancer therapy and other medical applications.
Industry: It is utilized in the production of advanced materials and as a component in electronic devices.
作用機序
The mechanism of action of Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- involves the interaction of boron atoms with various molecular targets. The phosphine ligands facilitate the coordination and activation of substrates, enabling efficient catalysis and chemical transformations. The compound’s unique structure allows it to participate in a variety of pathways, including electron transfer and bond formation processes .
類似化合物との比較
Similar Compounds
- Boron,[m-[bis(1,1-dimethylethyl)[2-[®-(1,1-dimethylethyl)methylphosphino-kP]ethyl]phosphine-kP]]difluorotetrahydrodi-
- Boron,[m-[bis(1,1-diethylbutyl)[2-[®-(1,1-diethylbutyl)methylphosphino-kP]ethyl]phosphine-kP]]hexahydrodi-
Uniqueness
Boron,[m-[bis(1,1-dimethylethyl)[[®-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi- stands out due to its specific ligand arrangement and the resulting chemical properties. Its ability to undergo diverse reactions and its applications in various fields make it a valuable compound for research and industrial use.
特性
InChI |
InChI=1S/C14H32P2.2B/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;;/h11H2,1-10H3;; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGMZOOWKRICDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32B2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate](/img/structure/B12334228.png)
![2,4,5,8,9,11-Hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B12334231.png)
![methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12334239.png)
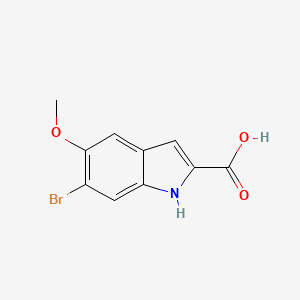

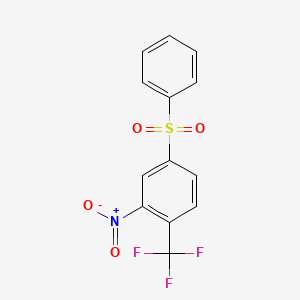
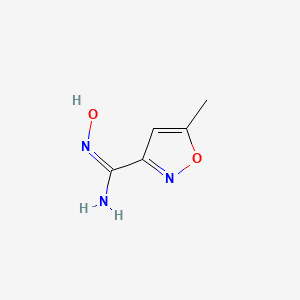

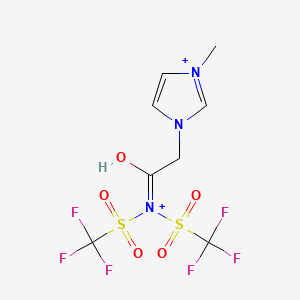
![Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B12334292.png)
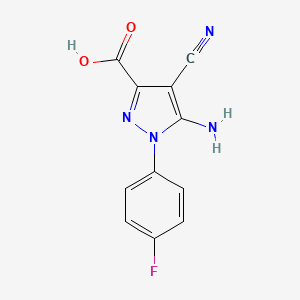
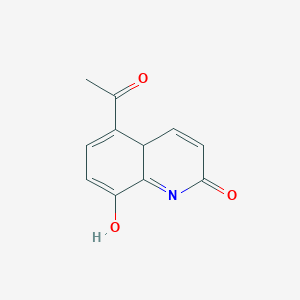
![N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12334299.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12334304.png)
